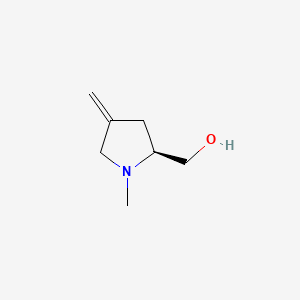

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol

Description

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol is a chiral pyrrolidine derivative characterized by a methyl group at the 1-position, a methylene group at the 4-position, and a hydroxymethyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (S-configuration) plays a critical role in its physicochemical properties and biological interactions. Its unique combination of a bicyclic framework and hydroxyl functionality enables diverse reactivity, including hydrogen bonding and stereoselective transformations .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

[(2S)-1-methyl-4-methylidenepyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C7H13NO/c1-6-3-7(5-9)8(2)4-6/h7,9H,1,3-5H2,2H3/t7-/m0/s1 |

InChI Key |

RMBPMYJXKXVHSU-ZETCQYMHSA-N |

Isomeric SMILES |

CN1CC(=C)C[C@H]1CO |

Canonical SMILES |

CN1CC(=C)CC1CO |

Origin of Product |

United States |

Preparation Methods

Method 1: Metal Borohydride Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate

A patented process describes a two-step reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate using metal borohydride as the reducing agent under mild conditions to yield 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a close structural analog and intermediate to the target compound.

- Step A: Reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate in acetic acid solvent to methyl 2-(1-methylpyrrolidin-2-yl)acetate.

- Step B: Further reduction of methyl 2-(1-methylpyrrolidin-2-yl)acetate in an alcohol solvent to 1-methyl-2-(2-hydroxyethyl)pyrrolidine.

This method operates safely at atmospheric pressure and uses inexpensive metal borohydride reagents and recoverable organic acid solvents, reducing cost and improving safety compared to traditional methods.

Reaction Conditions and Yields:

| Step | Starting Material | Reducing Agent | Solvent | Temperature | Time | Product | Notes |

|---|---|---|---|---|---|---|---|

| A | Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | Metal borohydride | Acetic acid | 5 °C to 30 °C | 6 hours | Methyl 2-(1-methylpyrrolidin-2-yl)acetate | Controlled temp, TLC monitored |

| B | Methyl 2-(1-methylpyrrolidin-2-yl)acetate | Metal borohydride | Alcohol | Not specified | Not specified | 1-Methyl-2-(2-hydroxyethyl)pyrrolidine | Alcohol solvent, mild conditions |

The process includes workup steps such as neutralization with sodium bicarbonate, extraction with organic solvents like dichloromethane, and purification.

Method 2: Lithium Aluminium Hydride Reduction of tert-Butyl 4-(hydroxymethyl)piperidin-1-carboxylate

Another method involves the reduction of tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere to yield (1-methylpiperidin-4-yl)methanol, a structurally related compound.

- The reaction is conducted at room temperature for about 17 hours.

- Quenching is done carefully with water and sodium hydroxide.

- The product is isolated by filtration and liquid-liquid extraction.

This method achieves high yield (~88%) and good purity (~90% by LCMS).

Reaction Conditions and Yields:

| Step | Starting Material | Reducing Agent | Solvent | Temperature | Time | Product | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | tert-Butyl 4-(hydroxymethyl)piperidin-1-carboxylate | Lithium aluminium hydride | THF | 20 °C | 17 hours | (1-methylpiperidin-4-yl)methanol | 88% | Inert atmosphere, careful quench |

This method is notable for its applicability to related piperidine derivatives and provides a route to methanol-substituted pyrrolidine analogs.

Method 3: Stereoselective Synthesis via Pyrrolidin-2-one Reduction and Crystallization

A detailed industrial synthesis from Vertex Pharmaceuticals outlines the preparation of chiral pyrrolidine hydrochlorides via reduction of pyrrolidin-2-one derivatives using lithium aluminium hydride in THF, followed by quenching and crystallization steps to isolate the (S)-enantiomer with high enantiomeric excess (>98% ee).

- The reaction temperature is controlled between 30-63 °C.

- Quenching involves ethyl acetate, water, and sodium hydroxide.

- The product is isolated by filtration and purified by slurry crystallization with isopropanol and methyl tert-butyl ether (MTBE).

This approach emphasizes stereochemical control and industrial scalability.

| Step | Starting Material | Reducing Agent | Solvent | Temperature Range | Purification | Yield/ee |

|---|---|---|---|---|---|---|

| Reduction | (S)-3,5,5-trimethylpyrrolidin-2-one | Lithium aluminium hydride | THF | 30-63 °C | Filtration, crystallization | ~71%, >98% ee |

This method is suitable for producing chiral pyrrolidine intermediates relevant to (S)-(1-methyl-4-methylenepyrrolidin-2-yl)methanol synthesis.

Comparative Summary of Preparation Methods

| Method No. | Starting Material | Reducing Agent | Key Features | Yield / Purity | Application Scope |

|---|---|---|---|---|---|

| 1 | Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | Metal borohydride | Mild, safe, cost-effective | Not explicitly stated | Intermediate synthesis for hydroxyethyl pyrrolidine derivatives |

| 2 | tert-Butyl 4-(hydroxymethyl)piperidin-1-carboxylate | Lithium aluminium hydride | High yield, inert atmosphere | 88% yield, ~90% purity | Synthesis of piperidinemethanol analogs |

| 3 | (S)-3,5,5-trimethylpyrrolidin-2-one | Lithium aluminium hydride | Stereoselective, industrial scale | 71% yield, >98% ee | Chiral pyrrolidine hydrochloride intermediates |

Research Discoveries and Notes

- The metal borohydride reduction method allows for sequential reduction steps under atmospheric pressure, improving safety and cost efficiency.

- Lithium aluminium hydride remains a widely used reducing agent for converting esters and carbamates to alcohols in pyrrolidine and piperidine chemistry, but requires careful handling due to reactivity.

- Stereochemical purity is critical for pharmaceutical applications; thus, methods incorporating chiral resolution or enantioselective synthesis are preferred.

- Reaction monitoring by TLC and chiral gas chromatography (GC) is standard for ensuring conversion and enantiomeric excess.

- Solvent choice (THF, acetic acid, alcohols) and temperature control are essential parameters influencing yield and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol, a comparative analysis with analogous pyrrolidine derivatives is essential. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Influence: The S-configuration in this compound enhances its enantioselectivity in catalytic applications compared to racemic analogs like (±)-pyrrolidin-2-ylmethanol, which show reduced specificity in enzyme inhibition assays .

Methylene Group Reactivity : The 4-methylenepyrrolidine moiety confers greater electrophilicity compared to saturated analogs (e.g., pyrrolidine), enabling Michael addition reactions in synthetic pathways.

Hydroxyl Group Accessibility: The hydroxymethyl group at position 2 facilitates hydrogen-bonding interactions absent in non-hydroxylated derivatives (e.g., 4-methylenepyrrolidine), improving solubility in polar solvents.

Mechanistic and Functional Divergence

Studies highlight that structural variations among pyrrolidine derivatives significantly alter their functional roles:

- Bioactivity: The methylene and hydroxyl groups in this compound enable dual interactions with biological targets (e.g., hydrophobic pockets and catalytic residues), unlike 1,2-dimethylpyrrolidin-3-ol, which lacks such versatility .

- Synthetic Utility: The compound’s rigid bicyclic structure enhances its utility as a chiral auxiliary in asymmetric synthesis, outperforming flexible analogs like (R)-pyrrolidin-2-ylmethanol in stereocontrol .

Biological Activity

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol, also known as 1-Methylpyrrolidine-2-methanol, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C6H13NO

- Molecular Weight : 115.18 g/mol

- SMILES Notation : CN1CCC[C@H]1CO

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and neuroprotective agent.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways by influencing cytokine production and cellular adhesion molecules. For instance, studies have shown that it can inhibit TNF-α-mediated inflammatory responses in vitro, suggesting a protective role in inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that this compound may exhibit neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases .

In Vivo Studies

A significant study involving murine models demonstrated that the administration of this compound resulted in a marked reduction of inflammatory markers associated with atherosclerosis. The compound was administered at varying doses, showing a dose-dependent increase in the expression of protective transcription factors such as KLF2 .

| Dose (mg/kg) | KLF2 Expression (Relative to Control) |

|---|---|

| 25 | 1.5 |

| 125 | 2.0 |

| 250 | 3.0 |

In Vitro Studies

In vitro assays using human monocytes and endothelial cells revealed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1, further supporting its role as an anti-inflammatory agent .

Safety Profile

The safety profile of this compound has been assessed in various studies, indicating that it is well-tolerated at therapeutic doses without significant adverse effects on vital organs .

Q & A

Q. Table 1. Comparative Structural Analysis of Analogous Compounds

Q. Table 2. Key Analytical Parameters for Purity Validation

| Technique | Parameter Measured | Acceptable Criteria | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric excess (ee) | ≥98% | |

| LC-MS | Impurity profile | ≤0.1% per unknown | |

| X-ray Diffraction | Crystallographic resolution | <1.0 Å |

Safety and Handling Guidelines

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280+P305+P351+P338+P337+P313 handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.